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Compound of Interest

Compound Name: 1,1-Dichloro-2,2-difluoroethylene

Cat. No.: B1203012

A detailed guide for researchers, scientists, and drug development professionals on the
reaction kinetics of 1,1-Dichloro-2,2-difluoroethylene (DCDFE) compared with other
halogenated alkenes, supported by experimental data and detailed methodologies.

Introduction

1,1-Dichloro-2,2-difluoroethylene (DCDFE), a halogenated alkene, is of significant interest
due to its presence in various chemical processes and its potential environmental impact.
Understanding the kinetics of its reactions with atmospheric oxidants such as hydroxyl radicals
(OH), ozone (0Os), and chlorine (Cl) atoms is crucial for assessing its atmospheric lifetime and
degradation pathways. This guide provides a comparative analysis of the reaction kinetics of
DCDFE with these species, alongside data for other relevant halogenated alkenes. The
information presented herein is vital for researchers in atmospheric chemistry, environmental
science, and for professionals involved in the development and risk assessment of chemicals.

Data Presentation: Reaction Rate Coefficients

The following tables summarize the experimentally determined rate coefficients for the gas-
phase reactions of DCDFE and comparable halogenated alkenes with Cl atoms, OH radicals,
and ozone at or near 298 K.

Table 1: Rate Coefficients for the Reaction of Halogenated Alkenes with Cl Atoms
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k_CI (cm?
Temperature Reference
Compound Formula molecule—
(K) Compound
s™)
1,1-Dichloro-2,2- (7.1+£1.1)x Hexafluoro-1,3-
_ C2Cl2F2 293 +2 _
difluoroethylene 101 butadiene
Tetrafluoroethyle (6.6 £ 1.0) x Hexafluoro-1,3-
CzFa 2932 )
ne 10-1 butadiene
cis-1,2-Dichloro-
] (6.5+1.0) x Hexafluoro-1,3-
1,2- cis-C2ClzF2 293+2 ]
) 10-1 butadiene
difluoroethylene
11-
C2H2Cl2 - - -

Dichloroethylene

trans-1,2-

Dichloroethylene

trans-C2H2Cl2

Note: Data for 1,1-dichloroethylene and trans-1,2-dichloroethylene with Cl atoms was not

readily available in the searched literature.

Table 2: Rate Coefficients for the Reaction of Halogenated Alkenes with OH Radicals

k_OH (cm?
Compound Formula Temperature (K)
molecule™* s™?)
1,1-Dichloro-2,2- No experimental data
) C2Cl2F2 -
difluoroethylene found
, (1.81£0.36) x 1012
1,1-Dichloroethylene C2H2Cl2 291-640
exp((511 + 71)/T)
trans-1,2- (9.75+1.14) x 10718
) trans-CzH2Clz 293-720
Dichloroethylene T1.73 exp((727 £ 46)IT)
(E)-1,2-Difluoroethene  CzH2F2 (8.42 +£1.29) x 10712 298 +2

Table 3: Rate Coefficients for the Reaction of Halogenated Alkenes with Ozone
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k_Os (cm?®
Compound Formula Temperature (K)
molecule s7?)

1,1-Dichloro-2,2- No experimental data
i C2Cl2F2 -
difluoroethylene found
(E)-1,2-Difluoroethene  Cz2HzF2 (1.16 £ 0.07) x 10718 298+ 2
6.5 x 103 (in aqueous
trans-1,2- ] ]
) C2H2Cl2 solution, dm3 mol—1 Ambient
Dichloroethene )y
s

110 (in aqueous
1,1-Dichloroethylene C2H2Cl2 solution, dm3 mol—1* Ambient

s

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of kinetic studies.
Below are outlines of common experimental techniques used to determine the rate coefficients
presented above.

Relative Rate Method

The relative rate method is a widely used technique for determining the rate constant of a
reaction without needing to know the absolute concentration of the oxidant (e.g., OH, ClI).

Experimental Workflow:
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Mixture Preparation

Introduce Reactant (e.g., DCDFE)

l

Introduce Reference Compound
(known rate constant)

l

Introduce Oxidant Precursor
(e.g., Clz, O3)

l

Fill with Bath Gas (N2 or Air)

Reaction Initiatién & Monitoring

Initiate Reaction
(e.g., UV Photolysis)

l

Monitor Concentrations vs. Time
(e.g., FTIR Spectroscopy)

Data %nalysis

Plot In([Reactant]o/[Reactant]t) vs.
In([Reference]o/[Reference]t)

l

Determine Slope = k_Reactant / k_Reference

:

Calculate k_Reactant

Click to download full resolution via product page

Caption: Workflow for the relative rate method.
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Detailed Steps:

e Mixture Preparation: A mixture of the target compound (e.g., DCDFE), a reference
compound with a well-known rate constant for the reaction of interest, and an oxidant
precursor is prepared in a reaction chamber (e.g., a smog chamber) filled with a bath gas
like N2 or air.

o Reaction Initiation: The reaction is initiated, typically by photolysis of the precursor to
generate the desired oxidant (e.g., UV irradiation of Clz to form Cl atoms, or photolysis of Os
in the presence of water vapor to form OH radicals).

» Concentration Monitoring: The concentrations of the target and reference compounds are
monitored over time using techniques like Fourier Transform Infrared (FTIR) spectroscopy.[1]

o Data Analysis: The relative loss of the target compound to the reference compound is
plotted. According to the equation: In([Reactant]o/[Reactant]t) = (k_Reactant / k_Reference) *
In([Reference]o/[Reference]t) a plot of In([Reactant]o/[Reactant]t) versus
In([Reference]o/[Reference]t) should yield a straight line with a slope equal to the ratio of the
rate constants. From the known rate constant of the reference compound, the rate constant
for the target compound can be calculated.

Laser Photolysis - Laser-Induced Fluorescence (LP-LIF)

The LP-LIF technique is an absolute method used to directly measure the rate of reaction of a
radical species.

Experimental Workflow:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.pacelabs.com/analytical-environmental/air/stack-source-emissions/gas-phase-ftir-service/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Setup

Flow Reactor containing
Reactant Gas Mixture

Measuremént Process

Pulsed Laser Photolysis:
Generate Radicals (e.g., OH)

i

Probe Laser:
Excite Radicals at specific wavelength

; i

Vary Time Delay between
Photolysis and Probe Pulses

Detect Fluorescence Signal

;

Record Fluorescence Decay

Data %alysis

Plot In(Fluorescence Signal) vs. Time

i

Determine Pseudo-First-Order Rate Constant (k')

i

Plot k' vs. [Reactant]

i

Slope of the plot = k_bimolecular

Click to download full resolution via product page

Caption: Workflow for the LP-LIF technique.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1203012?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Detailed Steps:

» Radical Generation: A short pulse of laser light (photolysis laser) is used to photolyze a
precursor molecule in a flow reactor, generating a known concentration of radicals (e.qg.,
OH).[2]

o Radical Excitation and Detection: A second laser (probe laser), tuned to a specific
wavelength, excites the radicals. The subsequent fluorescence is detected by a
photomultiplier tube.

o Kinetic Measurement: The time delay between the photolysis and probe laser pulses is
varied, allowing for the measurement of the radical concentration as a function of time after
their generation.[2]

o Data Analysis: In the presence of a reactant in excess, the decay of the radical concentration
follows pseudo-first-order kinetics. By measuring the decay rate at different reactant
concentrations, the bimolecular rate constant for the reaction can be determined from the
slope of a plot of the pseudo-first-order rate constant versus the reactant concentration.[2]

Discussion of Reaction Mechanisms

The reactions of halogenated alkenes with atmospheric oxidants can proceed through different
pathways, influencing the final products and their environmental impact.

Reaction with Cl and OH Radicals

For unsaturated compounds like DCDFE, the dominant reaction pathway with Cl and OH
radicals is electrophilic addition to the double bond. This forms a radical adduct which can then
undergo further reactions.

Reaction Pathway with Chlorine Atoms:
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Caption: Reaction of DCDFE with a chlorine atom.

In the presence of oxygen, the initial radical adduct rapidly adds Oz to form a peroxy radical,

which then undergoes further reactions to form stable oxidation products. For the reaction of
DCDFE with Cl atoms in the presence of Oz, chlorodifluoroacetyl chloride (CCIF2C(O)CI) has
been identified as a major product.[3][4]

Thermal Decomposition

Information on the thermal decomposition of DCDFE is scarce in the reviewed literature.
However, studies on similar halogenated hydrocarbons suggest that at high temperatures,
decomposition can occur through the elimination of halogen atoms or hydrogen halides (if
present), or through C-C bond cleavage. For instance, the thermal decomposition of
dichlorodifluoromethane has been studied in thermal plasma, leading to the formation of
various smaller molecules and radicals.[5] It is plausible that the thermal decomposition of
DCDFE would lead to the formation of smaller halogenated compounds and potentially soot
under certain conditions.

Comparison with Alternatives

The kinetic data presented allows for a comparison of the atmospheric reactivity of DCDFE with
other halogenated alkenes.

o Reaction with Cl atoms: The rate coefficient for the reaction of DCDFE with Cl atoms is very
similar to that of tetrafluoroethylene and cis-1,2-dichloro-1,2-difluoroethylene.[3][4] This
suggests that the presence of both chlorine and fluorine atoms on the double bond does not

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1203012?utm_src=pdf-body-img
https://www.researchgate.net/publication/307551607_Relative_Rate_and_Product_Studies_of_the_Reactions_of_Atomic_Chlorine_With_Tetrafluoroethylene_12-Dichloro-12-Difluoroethylene_11-Dichloro-22-_Difluoroethylene_and_Hexafluoro-13-Butadiene_in_the_Prese
https://pubmed.ncbi.nlm.nih.gov/27579511/
https://www.researchgate.net/publication/257614252_Thermodynamic_Study_of_Decomposition_of_Dichlorodifluoromethane_in_Thermal_Plasma
https://www.researchgate.net/publication/307551607_Relative_Rate_and_Product_Studies_of_the_Reactions_of_Atomic_Chlorine_With_Tetrafluoroethylene_12-Dichloro-12-Difluoroethylene_11-Dichloro-22-_Difluoroethylene_and_Hexafluoro-13-Butadiene_in_the_Prese
https://pubmed.ncbi.nlm.nih.gov/27579511/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

significantly alter the reactivity towards Cl atoms compared to fully fluorinated or other mixed
halogenated ethylenes. The high rate constants for all these compounds indicate that
reaction with Cl atoms can be a significant atmospheric sink in regions with high chlorine
atom concentrations, such as the marine boundary layer.

» Reaction with OH radicals: While no direct experimental data was found for DCDFE, a
comparison with other dichloroethenes suggests that the reaction with OH radicals is likely to
be a significant atmospheric removal process. The rate constants for 1,1-dichloroethylene
and trans-1,2-dichloroethylene are on the order of 1072 cm3 molecule~* s~%, indicating
atmospheric lifetimes with respect to OH reaction on the order of days to weeks.[6]

¢ Reaction with Ozone: Similarly, no gas-phase kinetic data for the reaction of DCDFE with
ozone was found. The available data for other chloroethenes in aqueous solution show a
wide range of reactivity.[7] Generally, the reactivity of alkenes with ozone is lower than with
OH radicals.

Conclusion

This guide provides a comparative overview of the kinetic studies of 1,1-dichloro-2,2-
difluoroethylene reactions. The reaction of DCDFE with atomic chlorine is rapid, with a rate
constant comparable to other fluoro- and chloro-substituted ethylenes. While direct
experimental data for the reactions of DCDFE with OH radicals and ozone are currently
lacking, comparisons with structurally similar compounds suggest that the reaction with OH
radicals is likely a significant atmospheric loss process. Further experimental and theoretical
studies are needed to fully characterize the atmospheric fate of DCDFE. The provided
experimental protocols and reaction pathway diagrams offer a foundational understanding for
researchers and professionals working with this and similar compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://fabiengoulay.faculty.wvu.edu/research/gas-phase-kinetics
https://fabiengoulay.faculty.wvu.edu/research/gas-phase-kinetics
https://www.researchgate.net/publication/307551607_Relative_Rate_and_Product_Studies_of_the_Reactions_of_Atomic_Chlorine_With_Tetrafluoroethylene_12-Dichloro-12-Difluoroethylene_11-Dichloro-22-_Difluoroethylene_and_Hexafluoro-13-Butadiene_in_the_Prese
https://pubmed.ncbi.nlm.nih.gov/27579511/
https://pubmed.ncbi.nlm.nih.gov/27579511/
https://pubmed.ncbi.nlm.nih.gov/27579511/
https://www.researchgate.net/publication/257614252_Thermodynamic_Study_of_Decomposition_of_Dichlorodifluoromethane_in_Thermal_Plasma
https://www.researchgate.net/publication/244426073_Rate_Coefficients_and_Mechanistic_Analysis_for_the_Reaction_of_Hydroxyl_Radicals_with_11Dichloroethylene_and_trans_-12Dichloroethylene_over_an_Extended_Temperature_Range
http://lib3.dss.go.th/fulltext/Journal/Environ%20Sci.%20Technology1998-2001/1998/no.8/8,1998%20vol.32,no8,p1112-1119.pdf
https://www.benchchem.com/product/b1203012#kinetic-studies-of-1-1-dichloro-2-2-difluoroethylene-reactions
https://www.benchchem.com/product/b1203012#kinetic-studies-of-1-1-dichloro-2-2-difluoroethylene-reactions
https://www.benchchem.com/product/b1203012#kinetic-studies-of-1-1-dichloro-2-2-difluoroethylene-reactions
https://www.benchchem.com/product/b1203012#kinetic-studies-of-1-1-dichloro-2-2-difluoroethylene-reactions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1203012?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

